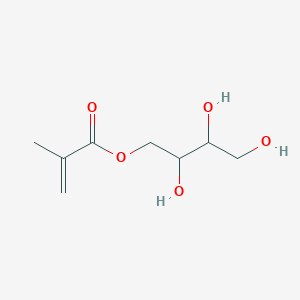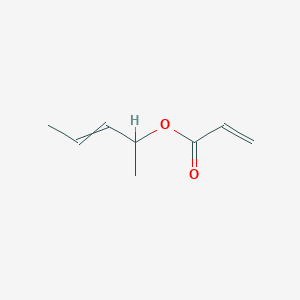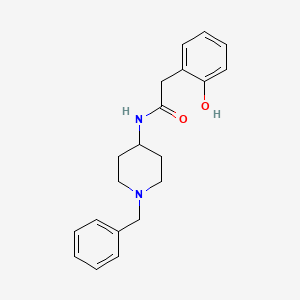![molecular formula C14H26O2Si B14285136 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one CAS No. 137655-23-3](/img/no-structure.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one is an organic compound that features a cyclooctene ring with a tert-butyl(dimethyl)silyl ether group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then subjected to further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process makes it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Alkyl halides, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one involves the formation of a stable silyl ether, which protects hydroxyl groups from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions using fluoride ions, allowing for controlled deprotection and subsequent reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-{[tert-Butyl(dimethyl)silyl]oxy}methyl)dihydro-2(3H)-furanone
- **5-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-2-methyl-5-hexen-3-ol
- **tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one is unique due to its cyclooctene ring structure, which imparts distinct reactivity and stability compared to other silyl ethers. This uniqueness makes it a valuable compound in synthetic organic chemistry for the development of complex molecules.
Eigenschaften
| 137655-23-3 | |
Molekularformel |
C14H26O2Si |
Molekulargewicht |
254.44 g/mol |
IUPAC-Name |
5-[tert-butyl(dimethyl)silyl]oxycyclooct-2-en-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-14(2,3)17(4,5)16-13-10-6-8-12(15)9-7-11-13/h6,8,13H,7,9-11H2,1-5H3 |
InChI-Schlüssel |
IZDFVGWEKUFZAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(=O)C=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)


![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)

sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)


![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
